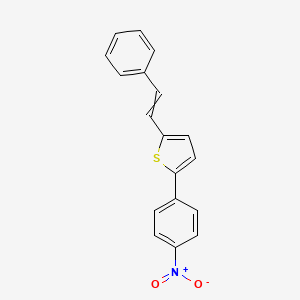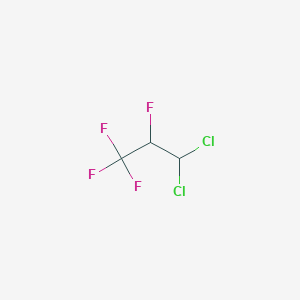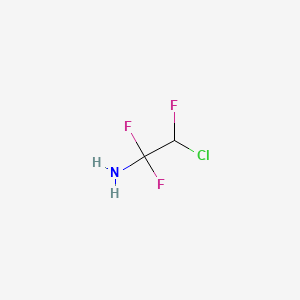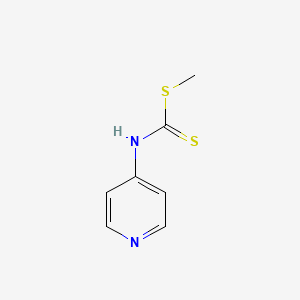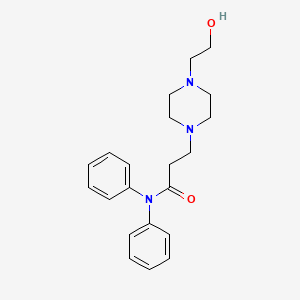
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxymethyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the oxazolidinone ring. The hydroxymethyl group can be introduced through a subsequent reduction reaction using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3-Bromo-4-methoxyphenyl)-5-carboxy-2-oxazolidinone.
Reduction: 3-(4-Methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone.
Substitution: 3-(3-Methoxy-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different structure but similar antimicrobial properties.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Properties
CAS No. |
42902-34-1 |
|---|---|
Molecular Formula |
C11H12BrNO4 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO4/c1-16-10-3-2-7(4-9(10)12)13-5-8(6-14)17-11(13)15/h2-4,8,14H,5-6H2,1H3 |
InChI Key |
XFDODDAHQLQCMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



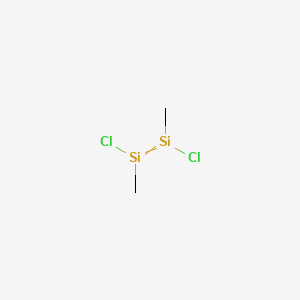
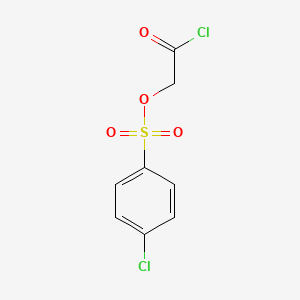

![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
